molecular formula C7H13NO B8285054 1-Azabicyclo[3.2.1]octan-5-ol

1-Azabicyclo[3.2.1]octan-5-ol

Cat. No.: B8285054
M. Wt: 127.18 g/mol
InChI Key: OETIZEZPIARKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octan-5-ol is a nitrogen-containing bridged bicyclic compound with a molecular weight of 127.18 g/mol that serves as a valuable synthon in organic and medicinal chemistry research . The azabicyclo[3.2.1]octane structural motif is recognized for its significant potential in drug discovery due to its rigid, three-dimensional framework which often enhances binding affinity and selectivity toward biological targets . Researchers utilize this scaffold and its derivatives, such as 1-azabicyclo[3.2.1]octanes, in the development of novel bioactive molecules, including dopamine transporter (DAT) inhibitors for neuroscientific research . The compound can be synthesized via hydrogenolytic debenzylation of 1-benzyl-5-hydroxy-1-azoniabicyclo[3.2.1]octane 4-methylbenzenesulfonate using a catalytic system of 10% Pd/C and ammonium formate in ethanol, yielding the product as a colorless oil . This synthesis highlights its utility as a key intermediate for further functionalization. The structural similarity of the azabicyclo[3.2.1]octane core to privileged structures in alkaloids and pharmaceuticals makes this compound a compound of interest for constructing molecules with potential pharmacological activity. Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-5-ol

InChI

InChI=1S/C7H13NO/c9-7-2-1-4-8(6-7)5-3-7/h9H,1-6H2

InChI Key

OETIZEZPIARKHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)C2)O

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1-Azabicyclo[3.2.1]octan-5-ol derivatives are being investigated for their roles in treating several neurological and psychiatric disorders.

  • Anxiolytic Properties : Research indicates that compounds related to this compound exhibit anxiolytic-like effects in animal models, suggesting their potential as treatments for anxiety disorders.
  • Antidepressant Activity : Some derivatives act as dual selective serotonin reuptake inhibitors and 5-HT1A antagonists, which may provide rapid antidepressant effects, making them candidates for treating depression and other serotonin-related disorders .

Biological Activities

The unique structural characteristics of this compound contribute to its diverse biological activities:

  • Nociceptin Opioid Receptor Agonism : Certain derivatives have been shown to interact selectively with nociceptin opioid receptors, indicating potential applications in pain management.
  • Cytotoxicity : Studies have demonstrated that related compounds exhibit cytotoxic activity against various cancer cell lines, including glioblastoma and hepatocellular carcinoma, highlighting their potential as anticancer agents .

Common Synthetic Routes

StepDescription
1Reaction of an amine with a suitable cyclic precursor to form the bicyclic structure.
2Functionalization of the bicyclic core to introduce necessary substituents for biological activity.
3Purification and characterization of the final product using techniques such as NMR and mass spectrometry.

Case Study 1: Anxiolytic Activity

A study evaluating the anxiolytic effects of a derivative of this compound demonstrated significant reductions in anxiety-like behaviors in rodents when administered at specific dosages. The mechanism was linked to modulation of neurotransmitter systems involved in anxiety regulation.

Case Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of a related compound on multiple cancer cell lines. Results showed that treatment led to apoptosis in glioblastoma cells, suggesting that modifications to the azabicyclo structure can enhance anticancer properties.

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octan-5-ol vs. 1-Azabicyclo[2.2.2]octane (Quinuclidine)

  • Ring System : The [3.2.1] system has a seven-membered bicyclic structure with a nitrogen bridgehead, whereas the [2.2.2] system (quinuclidine) is a smaller, symmetrical scaffold.
  • Strain : Quinuclidine ([2.2.2]) is less strained due to its symmetrical geometry, making it a stable ligand in drug design (e.g., anticholinergics). In contrast, the [3.2.1] system exhibits moderate strain, enhancing reactivity for functionalization .
  • Bioactivity : The [3.2.1] scaffold shows higher selectivity for α7 nAChRs compared to quinuclidine derivatives, which often target muscarinic receptors .

This compound vs. 1-Azabicyclo[1.1.0]butanes

  • Ring Size : The [1.1.0] system is a highly strained four-membered ring, enabling strain-release reactions (e.g., amination). The [3.2.1] system’s larger size reduces strain but retains synthetic versatility .
  • Applications : [1.1.0] derivatives are used to synthesize azetidines, while [3.2.1] compounds are tailored for receptor modulation .

Physicochemical Properties

Property This compound Derivatives Quinuclidine Derivatives 1-Azabicyclo[3.3.1]nonane Derivatives
Molecular Weight (g/mol) 177.67–191.66 111.15–125.21 154.25–359.46
Solubility Moderate in polar solvents High Variable
Stability Stable at RT Highly stable Sensitive to oxidation

The [3.2.1] derivatives exhibit moderate solubility due to their hydroxyl group, whereas quinuclidines are more lipophilic .

Receptor Binding Profiles

  • α7 nAChR Agonism: [3.2.1] derivatives (e.g., TC-1709) show nanomolar affinity for α7 receptors, critical for cognitive enhancement .
  • Muscarinic Receptor Activity : Quinuclidine derivatives (e.g., tropicamide) preferentially bind muscarinic receptors, limiting CNS penetration .
  • Neuropathic Pain : (5R,6R)-6-[4-(Propylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane (PTAC oxalate) demonstrates potent analgesia via cholinergic modulation .

Preparation Methods

Cyclization Reactions for Core Scaffold Formation

The bicyclic structure of 1-azabicyclo[3.2.1]octan-5-ol is typically constructed via intramolecular cyclization. A common approach involves the use of ketone or amine precursors that undergo ring-closing reactions under acidic or basic conditions. For example, Vulcanchem describes a method where a linear precursor containing both amine and alcohol functionalities is treated with a dehydrating agent to form the bicyclic framework .

A patent by US20060058343A1 details a related process for 8-azabicyclo[3.2.1]octan-3-ols, where a benzyl-protected amine intermediate undergoes acid-catalyzed cyclization . While this patent focuses on a positional isomer, the methodology is adaptable to this compound by modifying the starting material’s functional group placement. Key parameters include:

  • Temperature : 80–120°C

  • Catalyst : p-Toluenesulfonic acid (pTSA)

  • Solvent : Toluene or dichloromethane

Reductive Amination Strategies

Reductive amination offers a stereocontrolled route to introduce the amine group while forming the bicyclic structure. In this method, a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). PubChem data corroborates the use of reductive amination for analogous azabicyclic compounds, with yields reaching 60–75% under optimized conditions .

A critical challenge is avoiding over-reduction of the carbonyl group. US20240294550A1 highlights the importance of pH control (maintained at 6–7 using acetic acid) to suppress side reactions . The stereochemical outcome depends on the precursor’s configuration, necessitating chiral starting materials or asymmetric catalysis.

Stereoselective Synthesis via Chiral Auxiliaries

Achieving the desired stereochemistry at the 5-position hydroxyl group requires enantioselective methods. Vulcanchem reports the use of chiral Lewis acids, such as boron trifluoride etherate (BF3·OEt2), to induce asymmetry during cyclization . For instance:

  • Chiral ligand : (R)-BINOL

  • Yield : 68%

  • Enantiomeric excess (ee) : 92%

Alternative approaches employ enzymatic resolution. A lipase-mediated kinetic resolution of racemic this compound derivatives has been documented, achieving >99% ee after two successive enzymatic steps .

Catalytic Hydrogenation and Ring-Closing Metathesis

Advanced catalytic methods enhance efficiency and scalability. US20060058343A1 discloses a palladium-catalyzed hydrogenation of an unsaturated precursor to form the bicyclic structure . Conditions include:

  • Catalyst : Pd/C (10 wt%)

  • Pressure : 50 psi H2

  • Solvent : Ethanol

Comparative Analysis of Preparation Methods

The table below summarizes key synthetic routes, highlighting yields, stereoselectivity, and practical considerations:

MethodStarting MaterialCatalyst/SolventYield (%)ee (%)Reference
CyclizationLinear amine-alcoholpTSA/Toluene55
Reductive AminationKetone + AmineNaBH3CN/MeOH72
Chiral Lewis AcidProchiral ketoneBF3·OEt2/(R)-BINOL6892
Catalytic HydrogenationUnsaturated precursorPd/C/Ethanol85

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effective and environmentally benign processes. US20240294550A1 emphasizes solvent recycling and catalyst recovery for azabicyclic compounds, reducing waste generation . Continuous flow reactors have been proposed to enhance reaction control and throughput, though no direct applications to this compound are yet reported.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Azabicyclo[3.2.1]octan-5-ol, and what challenges arise in achieving stereochemical control?

  • Methodological Answer : Key synthetic strategies include intramolecular cyclization of appropriately functionalized precursors or modifications of related bicyclic lactams. For example, amidoselenation methods have been explored for analogous 1-azabicyclo systems but face challenges in regioselectivity and purification due to competing pathways . Stereochemical control often requires chiral auxiliaries or asymmetric catalysis, with characterization via NMR (e.g., NOESY for spatial conformation) and X-ray crystallography .

Q. How should researchers characterize the purity and identity of this compound in compliance with journal guidelines?

  • Methodological Answer : Journals like the Beilstein Journal of Organic Chemistry mandate rigorous characterization for novel compounds:

  • Purity : HPLC/GC-MS with ≥95% purity thresholds.
  • Identity : Combustion analysis (C, H, N), FT-IR for functional groups (e.g., -OH stretch at ~3200 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Known compounds require literature comparison .

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

  • Methodological Answer : Adopt precautionary measures from analogous bicyclic amines (e.g., 8-methyl derivatives):

  • PPE : Full-body protection, P95 respirators for particulates, and chemical-resistant gloves.
  • Ventilation : Use fume hoods to minimize inhalation risks. Toxicity extrapolation from structurally similar compounds suggests potential neurotoxicity, warranting in vitro assays (e.g., cytotoxicity screening) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound versus its lactam analogs?

  • Methodological Answer : Density Functional Theory (DFT) calculations can compare transition states for reactions like ring-opening or nucleophilic substitution. For example, the hydroxyl group at position 5 may stabilize intermediates via hydrogen bonding, altering kinetics compared to lactams (e.g., 1-Azabicyclo[3.2.1]octan-2-ones). Validate predictions with kinetic isotope effects or Hammett plots .

Q. What role does this compound play in medicinal chemistry, particularly in GPCR-targeted drug discovery?

  • Methodological Answer : The bicyclic scaffold mimics tropane alkaloids, making it a candidate for CNS targets. For example, derivatives like 5-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane show affinity for serotonin receptors (e.g., 5-HT₄). Optimize activity via SAR studies:

  • Modifications : Introduce substituents at C-3 or C-8 to enhance binding.
  • Assays : Radioligand displacement assays and functional cAMP assays .

Q. How do environmental surfaces (e.g., lab equipment) impact the stability of this compound during storage?

  • Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption on glass, stainless steel, or polymer surfaces. Stability studies under controlled humidity/temperature (e.g., ICH Q1A guidelines) can identify degradation pathways (e.g., oxidation or hydrolysis) .

Contradictions and Open Challenges

  • Synthetic Reproducibility : Discrepancies in yields for amidoselenation methods suggest solvent/ligand sensitivity .
  • Toxicological Gaps : Limited data on acute toxicity necessitate zebrafish or C. elegans models for preliminary screening .

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